

electron configuration and chemical reactivity of yttrium

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Yttrium-89

Cat. No.: B1243484

[Get Quote](#)

An In-Depth Technical Guide to the Electron Configuration and Chemical Reactivity of Yttrium

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Yttrium (Y), a silvery-metallic transition metal, holds a unique position in the periodic table, bridging the d-block elements and the lanthanides, with which it shares remarkable chemical similarities. Its distinct electron configuration dictates a predominant +3 oxidation state, governing its reactivity and forming the basis of its diverse applications. This guide provides a comprehensive overview of yttrium's electronic structure and chemical behavior, with a special focus on its coordination chemistry, which is pivotal for its burgeoning role in medicine. Quantitative physicochemical data are presented for comparative analysis, and key experimental protocols are detailed. Furthermore, logical and experimental workflows are visualized to elucidate the relationship between yttrium's fundamental properties and its practical applications, particularly in the realm of drug development and medical imaging.

Electron Configuration of Yttrium

Yttrium, with an atomic number of 39, is the first d-block element in the fifth period.^[1] Its electronic structure is fundamental to understanding its chemical properties.

- Full Electron Configuration: $1s^2 2s^2 2p^6 3s^2 3p^6 3d^{10} 4s^2 4p^6 4d^1 5s^2$ ^[2]^[3]^[4]

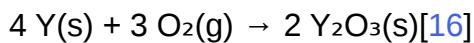
- Shorthand Electron Configuration: [Kr] 4d¹ 5s²[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Electrons per Shell: 2, 8, 18, 9, 2[\[2\]](#)[\[3\]](#)[\[7\]](#)[\[8\]](#)

The outermost electrons, specifically the two in the 5s orbital and the single electron in the 4d orbital, are its valence electrons.[\[2\]](#)[\[3\]](#) The loss of these three electrons is energetically favorable, leading to the formation of the stable Y³⁺ ion with the electron configuration of the noble gas krypton. This trivalent state is the most common and almost exclusive oxidation state for yttrium in its compounds.[\[1\]](#)[\[4\]](#)[\[6\]](#)[\[9\]](#) The resulting Y³⁺ ion is colorless in solution because it lacks electrons in the d and f shells.[\[1\]](#)[\[10\]](#)

Physicochemical Properties

A summary of yttrium's key quantitative data is provided in Table 1 for easy reference and comparison. This data is essential for experimental design and theoretical modeling.

Property	Value
Atomic Number	39
Standard Atomic Weight	88.905838 u
Electron Configuration	[Kr] 4d ¹ 5s ²
Oxidation States	+3 (common), +2, +1, 0
Electronegativity (Pauling)	1.22
1st Ionization Energy	600 kJ/mol
2nd Ionization Energy	1180 kJ/mol
3rd Ionization Energy	1980 kJ/mol
Atomic Radius (empirical)	180 pm
Covalent Radius	190 ± 7 pm
Ionic Radius (Y ³⁺)	0.9 Å
Density (at 20°C)	4.472 g/cm ³
Melting Point	1799 K (1526 °C)
Boiling Point	3609 K (3336 °C)

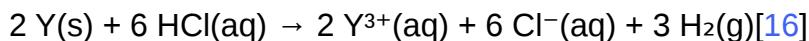

Data sourced from references: [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
[\[11\]](#)[\[12\]](#)[\[13\]](#)

Chemical Reactivity and Experimental Protocols

Yttrium's reactivity is similar to that of the heavy lanthanides like terbium and dysprosium.[\[1\]](#) It is a reactive metal that is quite stable in bulk form in air due to the formation of a protective oxide (Y₂O₃) film.[\[14\]](#)

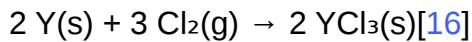
Reaction with Air and Oxygen

Yttrium metal tarnishes slowly in air and burns readily when heated to form the stable yttrium(III) oxide, also known as yttria.[\[15\]](#)[\[16\]](#) The reaction is significantly faster at elevated temperatures, and finely divided yttrium can ignite in air above 400 °C.[\[17\]](#)


Reaction with Water

Bulk yttrium reacts slowly with water.[9] However, when finely divided or heated, it dissolves in water to form yttrium hydroxide and hydrogen gas.[15][16]

Reaction with Acids


Yttrium metal dissolves readily in most dilute acids, such as hydrochloric acid (HCl), to form solutions containing the aquated Y^{3+} ion along with hydrogen gas.[14][15][16]

Concentrated nitric acid and hydrofluoric acid (HF) do not attack the metal rapidly because a protective layer of insoluble yttrium fluoride (YF_3) or oxide forms on the surface, preventing further reaction.[1][10][14]

Reaction with Halogens

Yttrium is highly reactive towards halogens (fluorine, chlorine, bromine, and iodine) at temperatures above 200 °C, burning to form the corresponding yttrium(III) halides.[1][10][15]

Experimental Protocol: Synthesis of Anhydrous Yttrium Chloride

The preparation of high-purity, anhydrous yttrium halides is crucial for producing yttrium metal and other compounds. A common laboratory and industrial-scale method involves the dehydration of hydrated yttrium chloride in the presence of ammonium chloride.

Objective: To prepare anhydrous yttrium trichloride (YCl_3) from yttrium oxide.

Methodology:

- Preparation of Hydrated Salt: Yttrium oxide (Y_2O_3) is slowly dissolved in concentrated hydrochloric acid. Any insoluble material is removed by decantation.[\[11\]](#)
- Addition of Ammonium Chloride: Ammonium chloride (NH_4Cl) is added to the solution, typically in a molar ratio of 4 moles of NH_4Cl per mole of yttrium.[\[11\]](#)
- Dehydration: The solution is heated to evaporate water. The resulting solid mixture of hydrated yttrium chloride and ammonium chloride is then carefully heated under vacuum. The presence of NH_4Cl prevents the formation of yttrium oxychloride (YOCl) during heating.[\[2\]](#)
- Purification: The resulting anhydrous YCl_3 can be further purified by vacuum distillation at approximately 950 °C to remove less volatile impurities.[\[11\]](#)

Coordination Chemistry & Applications in Drug Development

The stable +3 oxidation state and the ionic radius of Y^{3+} make it highly suitable for forming stable coordination complexes. This chemistry is the cornerstone of its use in medicine, particularly for cancer treatment and diagnostic imaging.[\[18\]](#)

Yttrium complexes are often formed with polydentate ligands, known as chelators, which can securely bind the metal ion. For medical applications, bifunctional chelators are used; one part of the molecule binds yttrium, while the other part is attached to a targeting vector, such as a monoclonal antibody or peptide, that directs the complex to a specific biological target (e.g., a cancer cell).

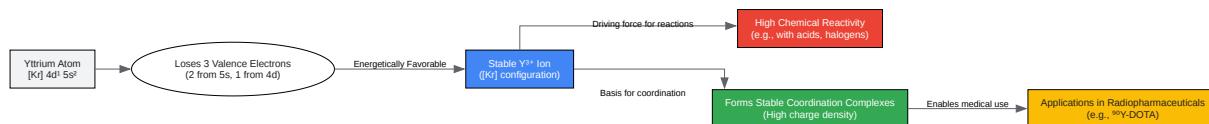
The macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid) is particularly effective at forming highly stable complexes with Y^{3+} .[\[1\]](#) This stability is critical to prevent the in-vivo release of radioactive yttrium, which would otherwise accumulate in the bone and cause toxicity.[\[1\]](#)[\[14\]](#)

- Radioimmunotherapy (RIT): The isotope Yttrium-90 (${}^{90}\text{Y}$) is a pure high-energy beta-emitter with a half-life of 64.1 hours.[\[17\]](#) When chelated by DOTA and conjugated to a tumor-targeting antibody, it delivers a cytotoxic radiation dose directly to cancer cells.

- Positron Emission Tomography (PET) Imaging: The isotope Yttrium-86 (^{86}Y) is a positron emitter. ^{86}Y -DOTA-antibody conjugates can be used as PET imaging agents to visualize tumor locations and perform dosimetry before therapy with the ^{90}Y analogue, embodying a "theranostic" approach.[18]

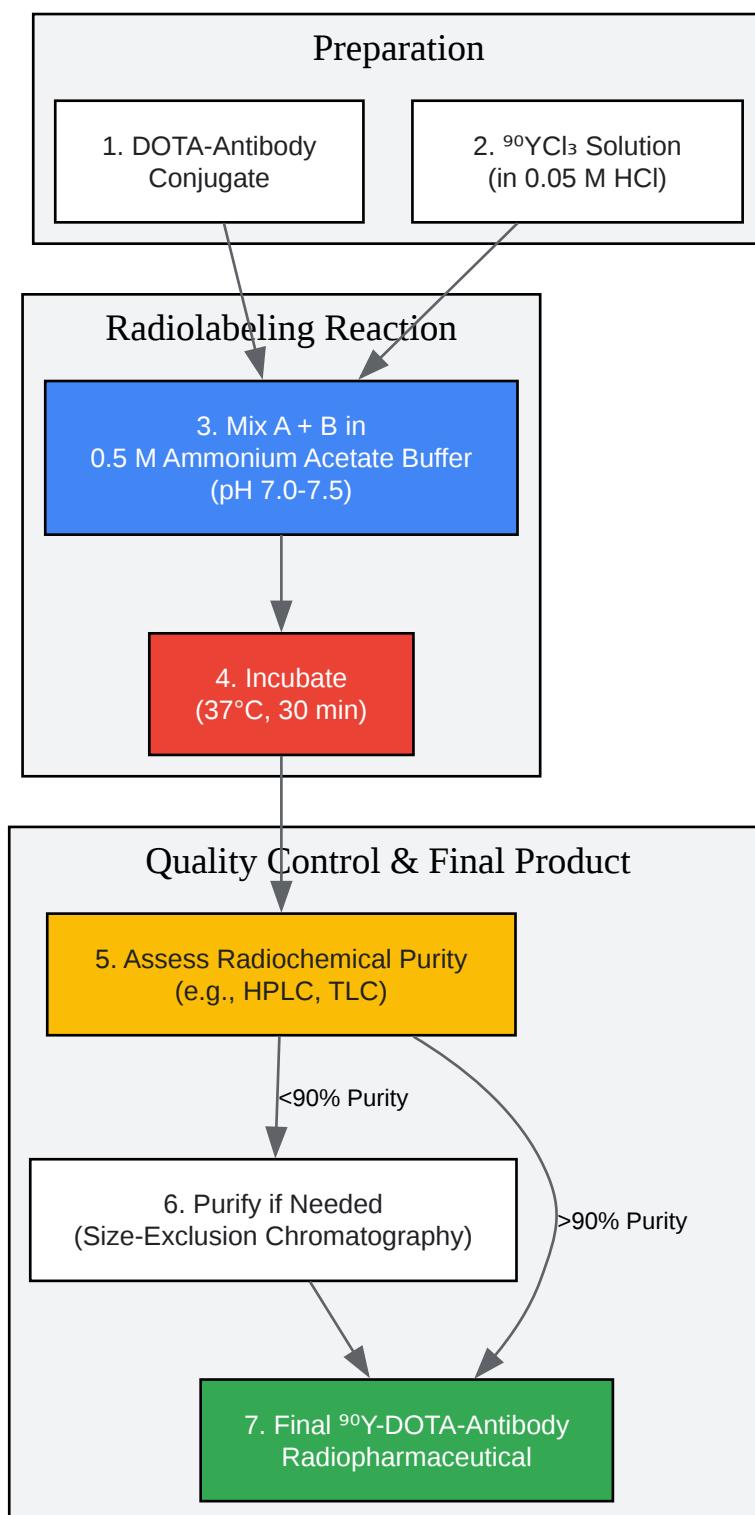
Experimental Protocol: Optimized Radiolabeling of a DOTA-Antibody Conjugate with ^{90}Y

Objective: To achieve high-yield chelation of ^{90}Y with a DOTA-conjugated monoclonal antibody for radioimmunotherapy applications.


Methodology: This protocol is based on optimized conditions identified for practical radiopharmacy labeling.[1][14]

- Buffer Preparation: An ammonium acetate buffer (0.5 M) is prepared and adjusted to a pH between 7.0 and 7.5. This buffer has been shown to provide the highest uptake of yttrium.[1][14]
- Reaction Mixture: The DOTA-conjugated antibody is mixed with the $^{90}\text{YCl}_3$ solution in the prepared ammonium acetate buffer.
- Incubation: The reaction is incubated at 37 °C for 30 minutes. Elevating the temperature from 25 °C to 37 °C markedly increases the chelation rate.[1][14]
- Quality Control: The reaction yield is assessed using methods like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the percentage of ^{90}Y successfully incorporated into the DOTA-antibody conjugate.[17]
- Purification: If necessary, the final product is purified from unchelated ^{90}Y using size-exclusion chromatography.

Under these optimized conditions, radiolabeling yields of over 90% can be reliably achieved.[1]


Visualizations

The following diagrams illustrate key relationships and workflows related to yttrium's chemistry.

[Click to download full resolution via product page](#)

Caption: Logical flow from electron configuration to medical application.

[Click to download full resolution via product page](#)

Caption: Workflow for preparing a ^{90}Y -labeled antibody.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Optimized conditions for chelation of yttrium-90-DOTA immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. METALLOTHERMIC REDUCTION OF YTTRIUM HALIDES (Technical Report) | OSTI.GOV [osti.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. PREPARATION AND PROPERTIES OF HIGH PURITY YTTRIUM METAL (Journal Article) | OSTI.GOV [osti.gov]
- 5. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. www-pub.iaea.org [www-pub.iaea.org]
- 8. High-Efficiency Production of Radiopharmaceuticals via Droplet Radiochemistry: A Review of Recent Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. How to Prepare High Purity Yttrium - 911Metallurgist [911metallurgist.com]
- 12. News - Properties, application and preparation of yttrium oxide [epomaterial.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. AAPM Medical Physics Practice Guideline 14.a: Yttrium-90 microsphere radioembolization - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [electron configuration and chemical reactivity of yttrium]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1243484#electron-configuration-and-chemical-reactivity-of-yttrium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com